

Introduction: The Significance of Spirooxindoles and the Imperative of Unambiguous Characterization

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Compound of Interest

Compound Name:	7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
CAS No.:	1695305-20-4
Cat. No.:	B2545032

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The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. These activities include potential anticancer, antiviral, and anti-inflammatory properties. The unique three-dimensional architecture of the spiro center imparts conformational rigidity, which can lead to high-affinity and selective interactions with biological targets. The introduction of a fluorine atom, as in **7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one**, can further modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

Given the subtle structural variations that can lead to profound differences in biological function, the unambiguous characterization of these complex molecules is paramount in the drug discovery and development process. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the initial and one of the most powerful tools for elucidating the molecular structure in solution. This guide provides a comprehensive analysis of the ¹H NMR characterization of **7-Fluoro-1H-**

spiro[indole-3,4'-oxane]-2-one, compares this technique with other analytical methods, and presents a detailed experimental protocol for data acquisition.

Predicted ^1H NMR Spectrum of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

While an experimental spectrum for the title compound is not readily available in the public domain, a detailed prediction of its ^1H NMR spectrum can be constructed based on established chemical shift principles and data from analogous structures. The expected spectrum is a composite of signals arising from the 7-fluoro-oxindole core and the spiro-linked oxane ring.

Aromatic Region (δ 6.8 - 7.3 ppm): The fluorine atom at the 7-position significantly influences the chemical shifts and coupling patterns of the aromatic protons (H-4, H-5, and H-6) through both electronic effects and through-bond scalar coupling.

- H-4: This proton is expected to appear as a doublet of doublets, with a large ortho-coupling to H-5 and a smaller meta-coupling to H-6.
- H-5: This proton will likely resonate as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H-4 and H-6.
- H-6: This proton is expected to be a doublet of doublets of doublets (ddd) due to ortho-coupling to H-5, meta-coupling to H-4, and an additional ortho-coupling to the fluorine at C-7.

Indole NH Proton (δ ~8.0 - 10.5 ppm): The amide proton (N-H) of the oxindole ring is anticipated to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

Oxane Ring Protons (δ 1.8 - 4.2 ppm): The protons on the oxane ring will exhibit more complex signals due to their diastereotopic nature arising from the chiral spiro center.

- Axial and Equatorial Protons: The chair conformation of the oxane ring results in distinct axial and equatorial protons for each methylene group.
- Protons adjacent to Oxygen (H-3' and H-5'): These protons are deshielded by the electronegative oxygen atom and are expected to resonate in the range of δ 3.5 - 4.2 ppm as complex multiplets.

- Other Methylene Protons (H-2' and H-6'): These protons will appear further upfield, likely in the range of δ 1.8 - 2.5 ppm, also as complex multiplets.

Predicted ^1H NMR Data Summary

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
NH	8.0 - 10.5	br s	-	1H
H-4	~7.2	dd	JH4-H5 \approx 8.0, JH4-H6 \approx 1.0	1H
H-5	~6.9	t (or dd)	JH5-H4 \approx 8.0, JH5-H6 \approx 8.0	1H
H-6	~6.8	ddd	JH6-H5 \approx 8.0, JH6-F \approx 9.0, JH6-H4 \approx 1.0	1H
H-3', H-5'	3.5 - 4.2	m	-	4H
H-2', H-6'	1.8 - 2.5	m	-	4H

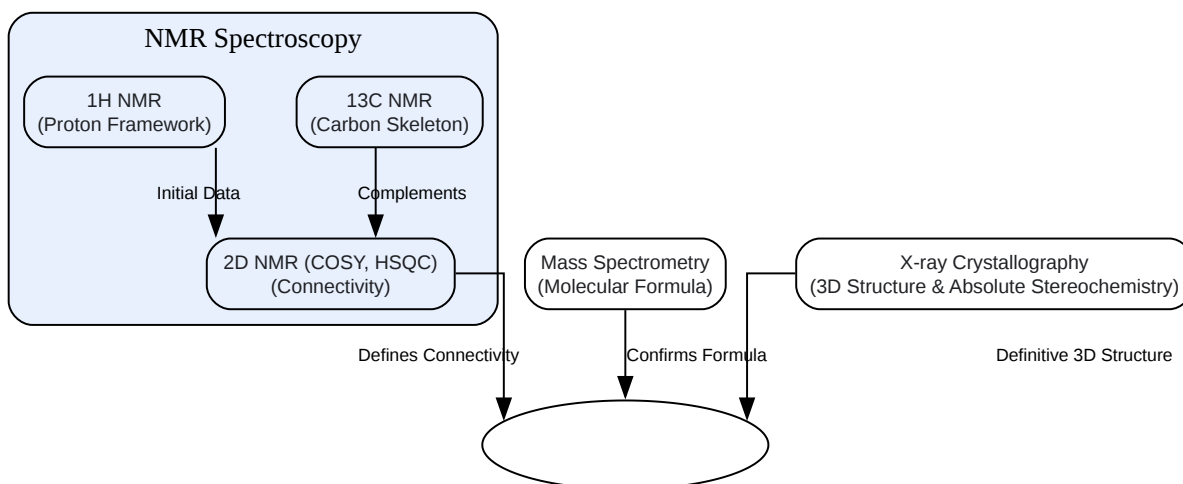
A Comparative Guide to Analytical Techniques for Spirooxindole Characterization

While ^1H NMR is a cornerstone for structural elucidation, a comprehensive characterization relies on a combination of analytical techniques. Each method provides unique and complementary information.

Technique	Information Provided	Advantages for this Molecule	Limitations
^1H NMR	Proton environment, connectivity (through coupling), and relative stereochemistry.	Provides a detailed map of the proton framework; sensitive to subtle stereochemical differences.	Signal overlap in the aliphatic region can be challenging; does not directly observe the carbon skeleton.
^{13}C NMR	Carbon skeleton, number of unique carbons, and hybridization.[1][2]	Complements ^1H NMR by revealing the carbon framework; less signal overlap.[1]	Lower sensitivity requiring more sample or longer acquisition times; no coupling information in standard decoupled spectra.[2]
2D NMR (COSY, HSQC)	Atom-to-atom connectivity (^1H - ^1H in COSY, ^1H - ^{13}C in HSQC).[3][4][5]	Unambiguously assigns protons and carbons, resolving overlap in the 1D spectra, especially for the complex oxane ring system.[3][4][5]	Requires longer experiment times and more complex data analysis.
Mass Spectrometry (MS)	Molecular weight and elemental composition (with HRMS).	Confirms the molecular formula and provides fragmentation patterns that can support the proposed structure.	Does not provide information on stereochemistry or connectivity of isomers.
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[6][7][8][9]	The definitive method for determining the absolute configuration of the spiro center.[6][7][8][9]	Requires a suitable single crystal, which can be difficult to obtain. The determined structure is in the solid state and may differ from

the solution
conformation.

Logical Framework for Structural Elucidation



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Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Experimental Protocol for ^1H NMR Acquisition

This protocol outlines the standard procedure for acquiring a high-quality ^1H NMR spectrum of **7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one**.

1. Sample Preparation[10][11]

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO- d_6 is often a good choice for spirooxindoles as it can solubilize a wide range of polarities and the NH proton is often well-resolved. CDCl_3 is another common alternative.
- **Sample Concentration:** For a standard ^1H NMR experiment, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[10]

- Procedure:
 - Weigh the sample accurately into a clean, dry vial.
 - Add the deuterated solvent using a pipette.
 - Gently vortex or sonicate the vial until the sample is completely dissolved.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[\[11\]](#)
 - Ensure the sample height in the NMR tube is approximately 4-5 cm.[\[10\]](#)[\[11\]](#)
 - Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

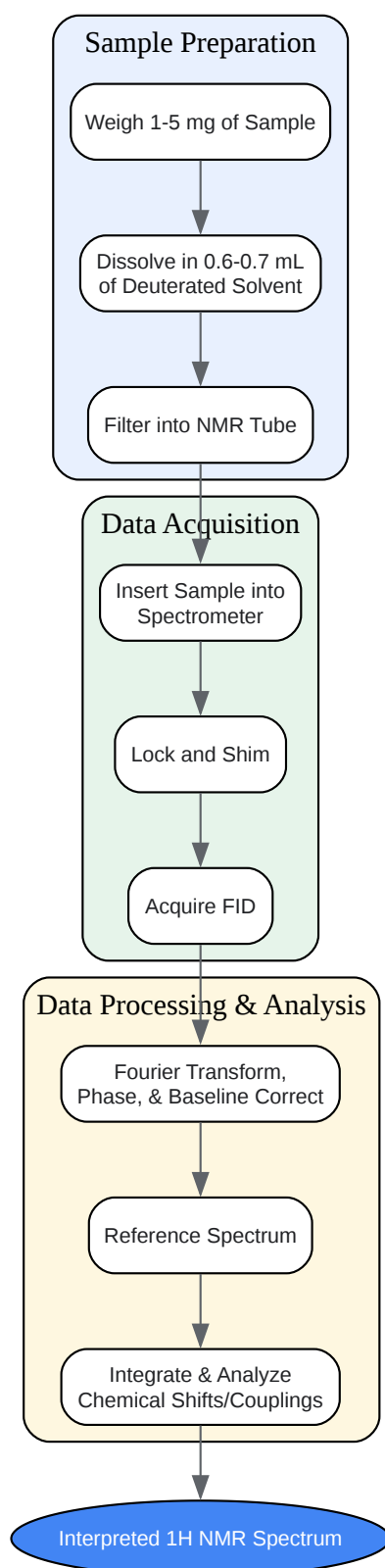
- Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Experiment: Standard 1D proton experiment.
 - Pulse Program: A simple pulse-acquire sequence (e.g., 'zg30' on a Bruker instrument).
 - Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
 - Receiver Gain (RG): Set automatically by the instrument.
 - Acquisition Time (AQ): ~2-4 seconds.
 - Relaxation Delay (D1): 1-2 seconds.

- Spectral Width (SW): Typically 0-12 ppm.

3. Data Processing

- Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).
- Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for ^1H NMR characterization.

Conclusion

The ^1H NMR spectrum of **7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one** provides a wealth of structural information that is fundamental to its characterization. A detailed analysis of the aromatic and aliphatic regions allows for the verification of the core structure and provides insights into its conformation. However, for a molecule of this complexity, especially with a chiral spiro center, relying solely on ^1H NMR is insufficient for unambiguous structural elucidation. A synergistic approach, integrating ^{13}C NMR, 2D NMR techniques like COSY and HSQC, and mass spectrometry, is essential to confirm connectivity and molecular formula. Ultimately, for the definitive determination of its three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can strategically design an analytical workflow that ensures the comprehensive and accurate characterization of novel spirooxindole-based drug candidates.

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